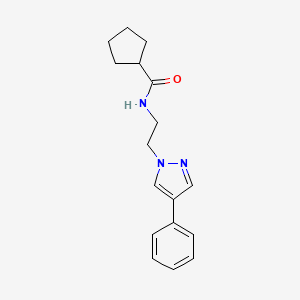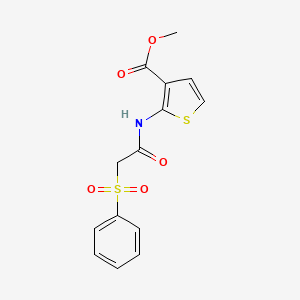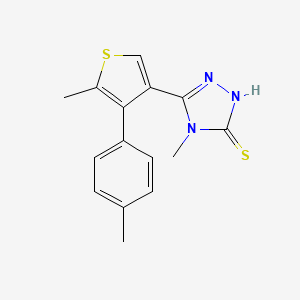![molecular formula C9H18ClNO B2504215 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride CAS No. 1909348-00-0](/img/structure/B2504215.png)
3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique spirocyclic structure, which consists of a heptane ring fused with a spiro center, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a heptane derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with the spirocyclic intermediate.
Methylation of the Amine: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxide ion, methyl iodide, dimethyl sulfate, various solvents.
Major Products Formed
Oxidation: Oxides of the spirocyclic compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-methoxy-N-methylspiro[3.3]heptan-1-amine: Lacks the hydrochloride salt form.
3-methoxyspiro[3.3]heptan-1-amine: Lacks the N-methyl group.
N-methylspiro[3.3]heptan-1-amine: Lacks the methoxy group.
Uniqueness
3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride is unique due to its combination of a spirocyclic structure, methoxy group, and N-methyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-methoxy-N-methylspiro[3.3]heptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-7-6-8(11-2)9(7)4-3-5-9;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQDZIUOLUSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C12CCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2504142.png)
![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2504147.png)
![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2504150.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2504151.png)

![N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
